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Compound of Interest

Compound Name: Menthyl anthranilate

Cat. No.: B129310 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Menthyl anthranilate is an aromatic ester recognized for its characteristic grape-like aroma

and flavor.[1][2] It is a key component in the formulation of artificial grape flavors and is also

found naturally in Concord grapes and a variety of other fruits and flowers.[1][2] Chemically, it is

the methyl ester of N-methylanthranilic acid. This document provides detailed application notes

and protocols for the use of menthyl anthranilate as a flavoring agent in food science

research, addressing its sensory properties, analytical quantification, and stability. Menthyl
anthranilate is generally recognized as safe (GRAS) for its intended use as a flavoring

substance in food.

Physicochemical Properties
A comprehensive understanding of the physicochemical properties of menthyl anthranilate is

essential for its effective application in food systems.
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Property Value Reference

Chemical Formula C₁₅H₂₁NO₂

Molar Mass 247.33 g/mol

Appearance Colorless to pale yellow liquid [1]

Odor
Fruity, grape-like, with floral

and sweet notes
[1][2]

Taste

Sweet, fruity, Concord grape-

like with musty and berry

nuances at 25 ppm.

[1]

Boiling Point 256 °C (decomposes)

Melting Point < 25 °C

Solubility

Very slightly soluble in water;

soluble in ethanol and

propylene glycol; insoluble in

paraffin oil.

[1]

Stability

Sensitive to air and light.

Stable under recommended

storage conditions.

[3][4]

Applications in Food and Beverage Products
Menthyl anthranilate is widely used to impart a characteristic grape flavor in a variety of food

and beverage products. Its versatility allows for its use in other fruit flavor profiles as well.

Recommended Usage Levels
The following table summarizes typical usage levels of menthyl anthranilate in various food

and beverage applications. These levels can be adjusted based on the desired flavor intensity

and the food matrix.
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Food/Beverage Category Typical Usage Level (ppm)

Beverages (e.g., grape soda) 10 - 50

Hard Candy 200 - 400

Chewing Gum 500 - 1500

Gelatins and Puddings 50 - 150

Baked Goods 30 - 100

Ice Cream and Dairy Products 40 - 120

Flavor Formulations
Menthyl anthranilate is often used in combination with other flavoring substances to create a

well-rounded and authentic grape flavor. Patent literature provides some examples of its use in

flavor compositions. For instance, it can be blended with other anthranilate esters and

aldehydes to create complex fruit profiles.[5] Schiff bases formed between menthyl
anthranilate and aldehydes are also utilized in perfumery and can contribute to flavor profiles.

[1]

Experimental Protocols
Analytical Quantification: High-Performance Liquid
Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method for the quantification of menthyl
anthranilate in beverages.

Objective: To determine the concentration of menthyl anthranilate in a liquid food matrix.

Materials:

High-Performance Liquid Chromatography (HPLC) system with a UV detector

C18 reversed-phase column (e.g., Nova-Pak C18, 4 µm, 3.9 x 150 mm)

Menthyl anthranilate standard (≥98% purity)
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Acetonitrile (HPLC grade)

Potassium dihydrogen phosphate (KH₂PO₄)

Orthophosphoric acid

Deionized water

Syringe filters (0.45 µm)

Procedure:

Mobile Phase Preparation: Prepare a mobile phase consisting of a 40:60 (v/v) mixture of

acetonitrile and 0.025 M KH₂PO₄ buffer. Adjust the pH of the buffer to 3.00 with

orthophosphoric acid. Filter the mobile phase through a 0.45 µm filter and degas before use.

Standard Solution Preparation: Prepare a stock solution of menthyl anthranilate (e.g., 1000

µg/mL) in methanol. From the stock solution, prepare a series of working standards with

concentrations ranging from 0.1 to 20 µg/mL by diluting with the mobile phase.

Sample Preparation:

For carbonated beverages, degas the sample by sonication or vigorous stirring.

Dilute the sample with the mobile phase to bring the expected concentration of menthyl
anthranilate within the range of the calibration curve.

Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis:

Set the HPLC system parameters:

Flow rate: 1.0 mL/min

Injection volume: 20 µL

Column temperature: 30 °C
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UV detection wavelength: 220 nm

Inject the prepared standards and samples onto the HPLC system.

Data Analysis:

Construct a calibration curve by plotting the peak area of the menthyl anthranilate
standards against their known concentrations.

Determine the concentration of menthyl anthranilate in the samples by comparing their

peak areas to the calibration curve.

Quantitative Data from Literature: A study using a similar HPLC method for methyl anthranilate

in nonalcoholic beverages reported assay values ranging from 0.35 to 16.6 µg/mL.[6] The limit

of quantitation was 0.00417 µg/mL, and the limit of detection was 0.00125 µg/mL.[6]

Sensory Evaluation: Triangle Test
This protocol outlines a triangle test to determine if a perceptible difference in flavor exists

between a control sample and a sample containing menthyl anthranilate.

Objective: To determine if the addition of menthyl anthranilate at a specific concentration

creates a perceivable flavor difference in a food product.

Materials:

Food or beverage base (e.g., water, sugar solution, unflavored gelatin)

Menthyl anthranilate

Identical, opaque, and odor-free sample cups

Random three-digit codes

Sensory panelists (minimum of 24)

Sensory evaluation booths with controlled lighting and ventilation

Procedure:
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Sample Preparation:

Prepare a control sample (A) of the food or beverage base.

Prepare a test sample (B) by adding a specific concentration of menthyl anthranilate to

the same base.

For each panelist, present three samples in a randomized order: two identical samples

and one different sample (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

Label each sample cup with a unique three-digit random code.

Sensory Evaluation:

Instruct panelists to taste the samples from left to right.

Ask panelists to identify the sample that is different from the other two.

Provide water for rinsing between samples.

Data Analysis:

Count the total number of correct identifications.

Use a statistical table for triangle tests (based on the number of panelists and the number

of correct responses) to determine if the difference is statistically significant (typically at p

< 0.05).

Detection Threshold Data: The detection threshold of a flavor compound is the lowest

concentration at which it can be perceived. This can vary significantly depending on the food

matrix.
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Matrix
Detection Threshold of
Methyl Anthranilate (µg/L)

Reference

Water 1.0 - 8.1 [7]

Model Wine
Significantly higher than in

water
[7]

Wine
Significantly higher than in

water
[7]

Stability of Menthyl Anthranilate
The stability of menthyl anthranilate is a critical factor in its application in food products, as

degradation can lead to loss of flavor and the development of off-notes.

Factors Affecting Stability
Light: Menthyl anthranilate is sensitive to light and can undergo photodegradation.[8][9]

Oxidation: As an aromatic amine, it is susceptible to oxidation, which can be accelerated by

exposure to air.[3]

pH: The stability of esters like menthyl anthranilate can be influenced by pH, with

hydrolysis occurring under acidic or alkaline conditions.

Temperature: High temperatures during processing and storage can accelerate degradation

reactions.

Quantitative Stability Data
A study on the degradation of methyl anthranilate (a structurally similar compound) by H₂O₂/UV

irradiation showed that it undergoes direct photolysis under UVC and UVB irradiation, and its

degradation is accelerated in the presence of H₂O₂.[8][9] The presence of chloride ions can

increase the photodegradation rate, while carbonate can inhibit it.[8][9]
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General Workflow for Menthyl Anthranilate Analysis in
Food

Sample Preparation

HPLC Analysis

Data Acquisition & Analysis

Result

Food/Beverage Sample

Degassing (if carbonated)

Dilution with Mobile Phase

Filtration (0.45 µm)

HPLC System (C18 Column, UV Detector)

Obtain Chromatogram

Measure Peak Area

Quantify Menthyl Anthranilate Concentration

Prepare Calibration Curve from Standards

Concentration of Menthyl Anthranilate
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Click to download full resolution via product page

Caption: Workflow for the quantification of menthyl anthranilate in food and beverage

samples using HPLC.

Flavor Perception Signaling Pathway
Detailed scientific literature specifically identifying the olfactory and taste receptors that bind to

menthyl anthranilate and the subsequent signaling cascade is not currently available.

Olfaction and taste are generally mediated by G-protein coupled receptors (GPCRs). For

olfaction, the binding of an odorant to an olfactory receptor (OR) on an olfactory sensory

neuron initiates a signaling cascade, typically involving the activation of adenylyl cyclase, an

increase in cyclic AMP (cAMP), and the opening of cyclic nucleotide-gated ion channels,

leading to neuron depolarization and signal transmission to the brain. For taste, sweet, umami,

and bitter tastes are mediated by taste receptors (TASRs), which are also GPCRs. The binding

of a tastant activates a G-protein, leading to the activation of phospholipase C, an increase in

inositol triphosphate (IP3), the release of intracellular calcium, and ultimately neurotransmitter

release to afferent nerve fibers.

Due to the lack of specific receptor information for menthyl anthranilate, a detailed and

accurate signaling pathway diagram cannot be provided at this time without resorting to

speculation. Further research is required to elucidate the specific molecular interactions of

menthyl anthranilate with olfactory and taste receptors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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